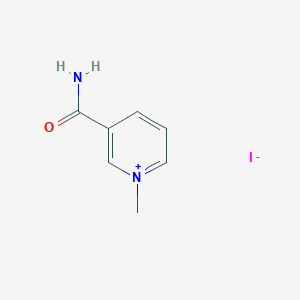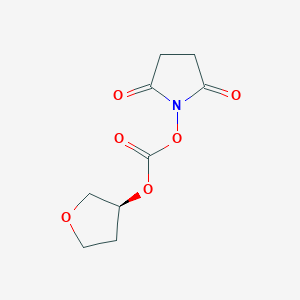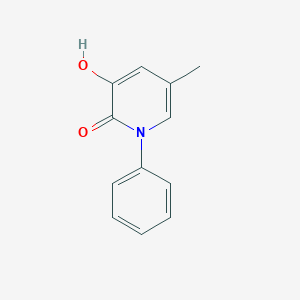![molecular formula C15H21NO4 B017452 (R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid CAS No. 122076-80-6](/img/structure/B17452.png)
(R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid
概要
説明
Synthesis Analysis
The synthesis of compounds similar to (R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl-amino]propanoic acid involves multiple steps, including asymmetric synthesis and stereospecific intramolecular cyclization. For instance, compounds exhibiting stereochemistry and functional groups akin to the target molecule have been synthesized through multistep processes involving asymmetric reduction and cyclization reactions (Shetty & Nelson, 1988; Dimukhametov et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target chemical has been characterized through X-ray crystallography and spectroscopy, including DFT calculations. Studies have revealed that these compounds crystallize in specific space groups and are stabilized through various intermolecular interactions. Intramolecular N-H⋯O and O-H⋯O hydrogen bonds play a significant role in the molecular structure stabilization (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving compounds of this nature typically involve enzymatic and microbial transformations, which are key for synthesizing specific enantiomers. For example, enzymatic reduction has been utilized to produce precursors for ACE inhibitors, demonstrating the importance of stereochemistry in the synthesis of biologically active molecules (Schmidt et al., 1992).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The crystalline forms and their stability are particularly important for the compound's applications and have been extensively studied through diffractometric techniques (Vogt et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for undergoing specific chemical transformations, are crucial. Studies on similar compounds have explored these aspects through spectroscopic methods and chemical synthesis routes, revealing insights into the reactivity patterns and chemical versatility (Bellina et al., 1994).
科学的研究の応用
Enantioselective Synthesis and Neuroexcitant Analogue Studies :
- The compound has been studied in the context of enantioselective synthesis, particularly as an analogue of neuroexcitant compounds. For example, both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA), have been prepared using enantiomerically pure glycine derivatives. This synthesis achieved high enantiomeric excess (ee) and yield, demonstrating the compound's potential in producing neuroexcitant analogues (Pajouhesh et al., 2000).
Study of Substrate Stereospecificity in Biochemical Reactions :
- Research has explored the substrate and inhibitory properties of various analogues of the compound, focusing on their interaction with enzymes like gamma-aminobutyric acid aminotransferase. Such studies are crucial in understanding the compound's role in biochemical pathways and its potential as a biochemical tool (Silverman et al., 1987).
Chiral Intermediate Synthesis for Drug Development :
- The compound has been used in the synthesis of chiral intermediates for drug development. For instance, ethyl (R)-2-hydroxy-4-phenylbutanoate, a key intermediate for angiotensin-converting enzyme (ACE) inhibitors, has been synthesized through biocatalytic processes using recombinant E. coli. This highlights its role in the scalable synthesis of important pharmaceutical intermediates (Ni et al., 2013).
Role in Asymmetric Transfer Hydrogenation :
- Studies have also investigated the compound's role in asymmetric transfer hydrogenation reactions. For example, the asymmetric transfer hydrogenation of N-substituted (3S)-3-amino-1-chloro-4-phenyl-2-butanones was conducted in the presence of specific Rh complexes, showcasing the compound's utility in producing optically active intermediates (Hamada et al., 2004).
Applications in Structural Chemistry and Crystallography :
- The compound has been part of studies in structural chemistry and crystallography, helping to understand the molecular configuration and interactions of complex molecules. This is essential for drug design and understanding the physical properties of pharmaceutical compounds (Debaerdemaeker et al., 1993).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIWXEQZZZHLDM-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432332 | |
| Record name | (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid | |
CAS RN |
122076-80-6 | |
| Record name | (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

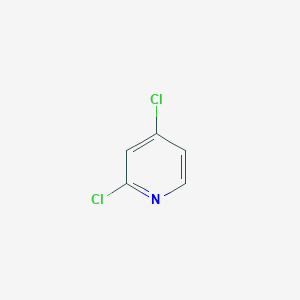
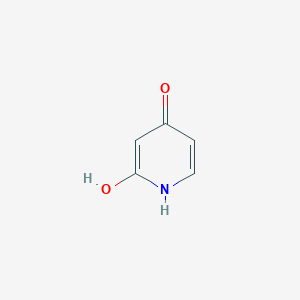
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)
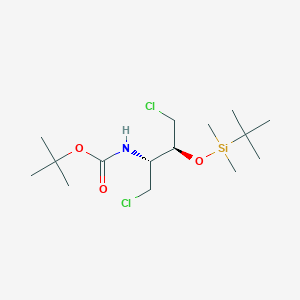
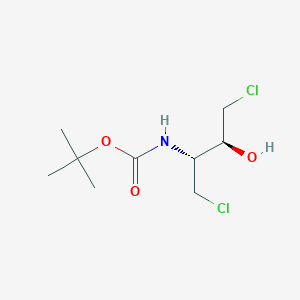

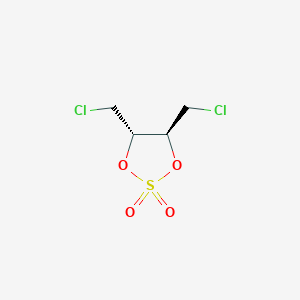

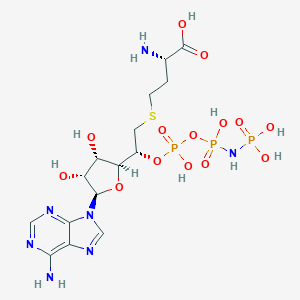
![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)
